molecular formula C9H18N2 B2359805 1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine CAS No. 1368192-91-9

1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine

Cat. No.: B2359805
CAS No.: 1368192-91-9
M. Wt: 154.257
InChI Key: WPUAQRJGVPWHMN-UHFFFAOYSA-N
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Description

1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, mixture of diastereomers, is a chemical compound with the molecular formula C₉H₁₈N₂ It is a derivative of cyclopentapyridine and is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides a highly diastereoselective synthesis of the compound. Industrial production methods may vary, but typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine can be compared with other similar compounds, such as:

    Octahydro-1H-cyclopenta[c]pyridine: This compound has a similar cyclopentane-pyridine structure but differs in the position of the nitrogen atom.

    Octahydro-1H-cyclopenta[c]pyran: This compound features an oxygen atom in place of the nitrogen atom found in 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine.

The uniqueness of 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine lies in its specific structure and the presence of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-5-8(10)7-3-2-4-9(7)11/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUAQRJGVPWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368192-91-9
Record name 1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine
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